molecular formula C7H5ClN2O4 B1603728 2-Amino-3-chloro-5-nitrobenzoic acid CAS No. 773109-32-3

2-Amino-3-chloro-5-nitrobenzoic acid

Cat. No. B1603728
M. Wt: 216.58 g/mol
InChI Key: KHXIPGBFCRIAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-chloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H5ClN2O4 . It is related to 2-Chloro-5-nitrobenzoic acid and 2-Amino-5-nitrobenzoic acid .


Synthesis Analysis

2-Chloro-5-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . This process could potentially be used to synthesize 2-Amino-3-chloro-5-nitrobenzoic acid.


Molecular Structure Analysis

The molecular structure of 2-Amino-3-chloro-5-nitrobenzoic acid can be represented by the SMILES string Nc1ccc(cc1C(O)=O)N+=O . This indicates that the molecule contains an amino group (NH2), a carboxylic acid group (COOH), and a nitro group (NO2) attached to a benzene ring, which also has a chlorine atom substitution.

Scientific Research Applications

Synthesis of Chlorantraniliprole

Characterization of Chloranthraniliprole

Further research involves the characterization of chloranthraniliprole synthesized from 2-amino-3-methylbenzoic acid, a related compound. This process highlights the importance of 2-amino-3-chloro-5-nitrobenzoic acid in the production and study of agricultural chemicals (Zheng Jian-hong, 2012).

Molecular Complexes and Cytotoxicity

This compound also finds application in forming molecular complexes with silver. For instance, a study describes how 5-chloro-2-nitrobenzoic acid reacts with silver oxide and 3-methyl-2-aminopyridine to create a silver(I) complex that exhibits cytotoxic properties to both normal and carcinoma cells (Nong Wang & Qi Shi, 2011).

Synthesis of Tetrazole Derivatives

Another application is in the synthesis of tetrazole derivatives. The process involves preparing 2-amino-4-chlorocyanobenzene from 4-chloro-2-nitrobenzoic acid, which is then used to synthesize tetrazole compounds. These derivatives have various uses, including in pharmaceuticals (Li Fu-gang, 2006).

Crystal Structure Analysis

2-Amino-3-chloro-5-nitrobenzoic acid is also key in crystallography studies. The crystal structure of related compounds like 5-amino-2-nitrobenzoic acid has been determined, which aids in understanding the properties and potential applications of these substances (R. Mrozek & T. Głowiak, 2004).

properties

IUPAC Name

2-amino-3-chloro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXIPGBFCRIAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607701
Record name 2-Amino-3-chloro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chloro-5-nitrobenzoic acid

CAS RN

773109-32-3
Record name 2-Amino-3-chloro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-chloro-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-chloro-5-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3-chloro-5-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-3-chloro-5-nitrobenzoic acid
Reactant of Route 5
2-Amino-3-chloro-5-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-3-chloro-5-nitrobenzoic acid

Citations

For This Compound
1
Citations
JL Wardell, ERT Tiekink - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
… batch of 2-amino-3-chloro-5-nitrobenzoic acid. It was isolated as extremely thin yellow plates from an ethanolic solution of the commercial 2-amino-3-chloro-5-nitrobenzoic acid and …
Number of citations: 2 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.